(Sar1)-Angiotensin II is a synthetic analogue of the naturally occurring peptide angiotensin II, which plays a crucial role in the regulation of blood pressure and fluid balance. This compound is characterized by the substitution of the first amino acid with sarcosine, enhancing its receptor binding affinity and biological activity. Angiotensin II itself is an endogenous agonist of the angiotensin II receptors, which are part of the G protein-coupled receptor family, primarily involved in vasoconstriction and modulation of blood pressure.
(Sar1)-Angiotensin II can be classified as a peptide hormone and a pharmacological agent. Its chemical formula is C49H71N13O10, with a molecular weight of approximately 1192 g/mol . This compound is utilized in various research settings, particularly in studies related to cardiovascular physiology and pharmacology.
The synthesis of (Sar1)-Angiotensin II typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
(Sar1)-Angiotensin II has a complex structure consisting of 13 amino acids. The substitution of sarcosine at position one alters its conformational properties compared to native angiotensin II. The three-dimensional structure can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its receptor binding interactions .
(Sar1)-Angiotensin II primarily participates in receptor-mediated reactions that influence various physiological processes:
The mechanism by which (Sar1)-Angiotensin II exerts its effects involves several steps:
(Sar1)-Angiotensin II is widely used in various scientific research applications:
This compound's unique properties make it invaluable for understanding the renin-angiotensin system's role in health and disease, paving the way for novel therapeutic interventions .
The development of saralasin emerged during a transformative period in cardiovascular pharmacology in the 1970s, driven by the need to dissect RAS components at the receptor level. Early investigations into angiotensin analogs revealed that position 1 substitutions significantly influenced peptide stability. Researchers discovered that replacing the N-terminal aspartate with sarcosine (Sar) conferred resistance to aminopeptidase degradation. This modification unexpectedly enhanced binding affinity to vascular smooth muscle receptors rather than merely extending half-life [1].
Saralasin ([Sar¹, Ala⁸]-Ang II) was synthesized as part of a systematic effort to create competitive inhibitors of Ang II. Initial pharmacological characterization revealed a dual characteristic: it acted primarily as an AT1 receptor antagonist but exhibited partial agonist activity under low-renin conditions. This intrinsic agonism complicated its therapeutic application but solidified its utility as a mechanistic probe. In sodium-depleted dogs, saralasin infusion demonstrated paradoxical pressor responses, whereas angiotensin-converting enzyme (ACE) inhibitors uniformly reduced aldosterone and blood pressure. This highlighted the compound's value in distinguishing receptor-mediated versus ACE-dependent effects within RAS [5] [7].
Table 1: Structural and Functional Evolution of Key Angiotensin II Analogues
Compound | Structural Modifications | Primary Characteristics | Historical Significance |
---|---|---|---|
Native Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Full agonist at AT1/AT2 receptors; vasoconstrictor, aldosterone secretagogue | Endogenous RAS effector |
Saralasin | Sar-Arg-Val-Tyr-Ile-His-Pro-Ala | Partial AT1 agonist/antagonist; resistant to aminopeptidases | First peptide-based AT1 antagonist; diagnostic tool for renin-dependent hypertension |
Non-peptide ARBs | Tetrazole biphenyl derivatives | Full antagonists (e.g., losartan); no intrinsic agonism; oral bioavailability | Therapeutic successors (e.g., losartan, valsartan) |
The clinical limitations of saralasin—including peptide instability, intravenous administration requirements, and agonist-triggered hypertension in low-renin states—accelerated the quest for non-peptide antagonists. This culminated in the 1980s discovery of losartan, the first orally active angiotensin receptor blocker (ARB), which lacked partial agonist activity. Saralasin thus represents the prototypical bridge between early peptide analogs and modern ARBs, illustrating how receptor-specific insights drove therapeutic innovation [7].
Saralasin’s primary mechanistic significance lies in its ability to differentially modulate classical RAS pathways through competitive receptor interactions. Unlike ACE inhibitors, which prevent Ang II generation upstream, saralasin directly engages angiotensin receptors, enabling precise dissection of AT1 versus AT2 receptor contributions.
In sodium-deficient states, RAS activation increases plasma renin activity (PRA), leading to elevated Ang II. Saralasin competes with Ang II for AT1 receptor binding, thereby blunting vasoconstriction, aldosterone release, and sympathetic outflow. Experimental data in conscious dogs showed that while saralasin infusion suppressed Ang II-induced aldosterone secretion, its partial agonist activity attenuated hypotensive effects compared to pure ACE inhibition. This established that AT1 blockade alone was insufficient to fully normalize blood pressure in high-renin hypertension without ACE modulation [5].
Emerging research reveals RAS encompasses counter-regulatory pathways moderated by ACE2, which cleaves Ang II to Angiotensin-(1-7). This heptapeptide activates Mas receptors, inducing vasodilation and anti-fibrotic effects. Saralasin indirectly influences this axis by displacing Ang II from AT1 receptors, thereby increasing substrate (Ang II) availability for ACE2. Studies using olmesartan (an ARB) demonstrate amplified ACE2 expression and Ang(1-7) formation, suggesting saralasin may exert similar indirect effects. However, its peptide nature limits penetration into tissue-specific RAS compartments where ACE2 predominates [9].
Table 2: Functional Outcomes of Saralasin Modulation in Experimental Models
Physiological Parameter | Effect of Saralasin | Mechanistic Basis | Experimental Context |
---|---|---|---|
Blood pressure | Variable: Reduction in high-renin states; elevation in low-renin states | Partial AT1 agonism dominates when endogenous Ang II is low | Sodium-depleted conscious dogs [5] |
Aldosterone secretion | Partial suppression | Competitive AT1 antagonism reduces adrenal zona glomerulosa stimulation | Long-term infusion studies |
Plasma renin activity | Marked increase | Removal of Ang II feedback inhibition via AT1 receptors | Diagnostic renin profiling [7] |
Although saralasin binds both AT1 and AT2 receptors, its functional effects are predominantly AT1-mediated due to this subtype’s dominance in cardiovascular regulation. Its partial agonism stems from an impaired ability to stabilize the active conformation of AT1 receptors compared to Ang II. Biophysical studies indicate that sarcosine substitution alters N-terminal interactions with transmembrane helix domains, reducing Gq-protein coupling efficiency. Consequently, saralasin triggers only weak intracellular calcium mobilization—sufficient for pressor responses when basal RAS activity is low but inadequate to override antagonism in high-renin settings [7].
Saralasin established a paradigm for rational receptor probing through targeted peptide modification, influencing multiple domains of receptor pharmacology:
As the first ligand to distinguish Ang II’s receptor-binding properties from its proteolytic generation, saralasin enabled foundational discoveries:
Saralasin’s structure-function insights directly inspired modular receptor engineering platforms. For instance:
Table 3: Impact of Saralasin on Modern Synthetic Analogues and Receptor Technologies
Synthetic Analogue/Platform | Design Principle | Advancement Over Saralasin | Research/Clinical Application |
---|---|---|---|
Non-peptide ARBs (e.g., losartan) | Tetrazole-based AT1 antagonism | Oral bioavailability; no partial agonism; prolonged half-life | First-line hypertension therapy |
MESA receptors | Antibody-liganded proteolytic TFs | Customizable ligand sensing; no endogenous pathway crosstalk | Cell-based cancer therapies [6] |
Neutral AT1 antagonists | Full inverse agonism suppression | Avoidance of constitutive receptor activation | Improved safety profiles for metabolic disorders |
Saralasin’s limitations spurred innovations in receptor-specific ligand design:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0